molecular formula C14H9ClN2O5 B3610257 2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid

2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid

Cat. No.: B3610257
M. Wt: 320.68 g/mol
InChI Key: APIUTCKDBRJESN-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzoic acid is an organic compound that undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .


Synthesis Analysis

The production process of 2-chloro-5-nitrobenzoic acid involves nitration, alkali dissolution, and acid precipitation based on o-chlorobenzoic acid as a raw material . When nitration is carried out, concentrated sulfuric acid and o-chlorobenzoic acid are added in a nitration kettle in a weight ratio of (3.5-4.5):1 and the reaction amount of nitric acid is dropwise added for reaction .


Molecular Structure Analysis

The molecular structure of 2-chloro-5-nitrobenzoic acid is represented by the linear formula: ClC6H3(NO2)CO2H . It has a molecular weight of 201.56 . The InChI key for this compound is QUEKGYQTRJVEQC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Nitro compounds like 2-chloro-5-nitrobenzoic acid can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Physical and Chemical Properties Analysis

2-Chloro-5-nitrobenzoic acid is a powder with a melting point of 165-168 °C (lit.) . It has a molecular weight of 201.56 .

Mechanism of Action

The mechanism of action of 2-chloro-5-nitrobenzoic acid involves its ability to undergo microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It also acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions of 2-chloro-5-nitrobenzoic acid could involve its use in the synthesis of other organic compounds due to its ability to undergo microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines . It could also find applications in the development of luminescent materials due to its ability to form a red luminescent one-dimensional coordination polymer with Eu (III) .

Properties

IUPAC Name

2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-12-6-3-9(7-11(12)14(19)20)16-13(18)8-1-4-10(5-2-8)17(21)22/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIUTCKDBRJESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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